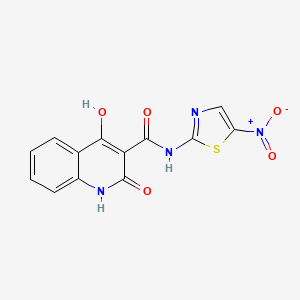![molecular formula C16H15ClN4O B12450137 N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide](/img/structure/B12450137.png)
N-[2-(4-chlorophenyl)-2H-benzotriazol-5-yl]butanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[2-(4-clorofenil)-2H-benzotriazol-5-il]butanamida es un compuesto químico que ha despertado interés en diversos campos científicos debido a sus propiedades estructurales únicas y sus potenciales aplicaciones. Este compuesto presenta un grupo benzotriazol, conocido por su estabilidad y versatilidad en reacciones químicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-[2-(4-clorofenil)-2H-benzotriazol-5-il]butanamida suele implicar la reacción de 4-clorofenil hidracina con cloruro de butanoílo en presencia de una base, seguida de una ciclación para formar el anillo benzotriazol. Las condiciones de reacción a menudo incluyen:
Solvente: Los solventes comunes utilizados son el etanol o el metanol.
Temperatura: La reacción se lleva a cabo generalmente a temperatura ambiente o a temperaturas ligeramente elevadas.
Catalizadores: Se pueden utilizar catalizadores ácidos como el ácido clorhídrico o el ácido sulfúrico para facilitar el proceso de ciclación.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede involucrar reactores de flujo continuo para asegurar una calidad y un rendimiento consistentes. El uso de sistemas automatizados puede ayudar a mantener un control preciso sobre las condiciones de reacción, optimizando así el proceso de producción.
Análisis De Reacciones Químicas
Tipos de reacciones
N-[2-(4-clorofenil)-2H-benzotriazol-5-il]butanamida puede sufrir varios tipos de reacciones químicas, que incluyen:
Oxidación: El compuesto puede ser oxidado utilizando agentes como el permanganato de potasio o el peróxido de hidrógeno.
Reducción: Las reacciones de reducción se pueden llevar a cabo utilizando agentes reductores como el borohidruro de sodio o el hidruro de litio y aluminio.
Sustitución: El anillo benzotriazol permite reacciones de sustitución, donde se pueden introducir diferentes grupos funcionales.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio en medio ácido.
Reducción: Borohidruro de sodio en etanol.
Sustitución: Halogenación utilizando bromo o cloro en presencia de un catalizador.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir ácidos carboxílicos, mientras que la reducción puede producir alcoholes o aminas.
Aplicaciones Científicas De Investigación
N-[2-(4-clorofenil)-2H-benzotriazol-5-il]butanamida tiene una amplia gama de aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Biología: Se ha investigado por su potencial como inhibidor enzimático.
Medicina: Se ha explorado por sus propiedades antimicrobianas y anticancerígenas.
Industria: Se utiliza en el desarrollo de materiales y revestimientos avanzados.
Mecanismo De Acción
El mecanismo por el cual N-[2-(4-clorofenil)-2H-benzotriazol-5-il]butanamida ejerce sus efectos implica la interacción con objetivos moleculares específicos. El grupo benzotriazol puede unirse a los sitios activos de las enzimas, inhibiendo su actividad. Esta interacción puede interrumpir diversas vías bioquímicas, lo que lleva a los efectos biológicos observados del compuesto.
Comparación Con Compuestos Similares
Compuestos similares
- N-(4-bromofenil)tiazol-2-il]-2-cloroacetamida
- 4-(3-(4-metoxifenil)acriloil)fenoxi]butil 2-hidroxibenzoato
Singularidad
N-[2-(4-clorofenil)-2H-benzotriazol-5-il]butanamida destaca por su anillo benzotriazol, que confiere estabilidad y reactividad únicas. Esto la convierte en un compuesto valioso para diversas aplicaciones, particularmente en campos que requieren estructuras químicas robustas.
Propiedades
Fórmula molecular |
C16H15ClN4O |
|---|---|
Peso molecular |
314.77 g/mol |
Nombre IUPAC |
N-[2-(4-chlorophenyl)benzotriazol-5-yl]butanamide |
InChI |
InChI=1S/C16H15ClN4O/c1-2-3-16(22)18-12-6-9-14-15(10-12)20-21(19-14)13-7-4-11(17)5-8-13/h4-10H,2-3H2,1H3,(H,18,22) |
Clave InChI |
CVEBFGQFPZSBLP-UHFFFAOYSA-N |
SMILES canónico |
CCCC(=O)NC1=CC2=NN(N=C2C=C1)C3=CC=C(C=C3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-chloro-N-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]carbamothioyl}benzamide](/img/structure/B12450058.png)


![4-[6-(4-Methoxyphenyl)-4-(trifluoromethyl)pyrimidin-2-yl]aminobenzoic acid](/img/structure/B12450072.png)
![2-[2,5-Dimethyl-7-(trifluoromethyl)imidazo[4,5-b]pyridin-3-yl]ethanol](/img/structure/B12450078.png)
![N-(3,4-dimethylphenyl)-4-oxo-4-[2-(propan-2-ylidene)hydrazinyl]butanamide](/img/structure/B12450082.png)
![Methyl 4-[2-(biphenyl-4-ylcarbonyl)hydrazinyl]-4-oxobutanoate](/img/structure/B12450089.png)
![2-{4-[3-(dimethylsulfamoyl)-4-methylphenyl]-1-oxophthalazin-2(1H)-yl}-N-(3-methylphenyl)acetamide](/img/structure/B12450090.png)
![(4E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-4-[2-(4-methoxyphenyl)hydrazinylidene]-5-methyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B12450091.png)
![2-(2,4-Dichlorophenyl)-3-[2-(naphthalen-1-ylamino)ethyl]quinazolin-4-one](/img/structure/B12450100.png)
![N-[(1E)-8-methoxy-2-methyl-3,4-dihydropyrazino[1,2-a]indol-1(2H)-ylidene]methanamine](/img/structure/B12450108.png)

![2-[2-(Trifluoromethyl)pyridin-3-yl]ethan-1-amine](/img/structure/B12450155.png)

